1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one
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Overview
Description
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one is a heterocyclic compound that belongs to the class of fused bicyclic heterocycles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused with a benzodiazepine ring, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one can be achieved through various synthetic routes. One common method involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. For example, the reaction of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde with aromatic hydrazines under microwave activation can yield the desired compound .
Another approach involves the use of C–N Ullmann-type cross-coupling reactions, which can be facilitated by microwave activation to enhance reaction efficiency and yield . Chemoselective bromination of the newly formed bipyrazoles followed by Suzuki–Miyaura cross-coupling reactions can also be employed to synthesize a variety of modulated heterobicycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazole
- 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrimidine
- 1-methyl-1,6-dihydropyrazolo[3,4-c]triazole
Uniqueness
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. The presence of both pyrazole and benzodiazepine rings allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-10-7(6-12-15)11(16)14-9-5-3-2-4-8(9)13-10/h2-6,12H,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXGHKRISGGYTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC3=CC=CC=C3NC(=O)C2=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC3=CC=CC=C3NC(=O)C2=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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